molecular formula C8H5Br2FO B1410772 2',6'-Dibromo-3'-fluoroacetophenone CAS No. 1806352-68-0

2',6'-Dibromo-3'-fluoroacetophenone

Cat. No.: B1410772
CAS No.: 1806352-68-0
M. Wt: 295.93 g/mol
InChI Key: XRTYZXGAQWWUMO-UHFFFAOYSA-N
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Description

Such compounds are valuable intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electronic and steric effects imparted by halogen substituents .

Properties

IUPAC Name

1-(2,6-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYZXGAQWWUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dibromo-3’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’-fluoroacetophenone using bromine or brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dibromo-3’-fluoroacetophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dibromo-3’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Scientific Research Applications

2’,6’-Dibromo-3’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are used as probes in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2’,6’-Dibromo-3’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Purity Storage Conditions Price (JPY) Source
2',4'-Dibromo-3'-fluoroacetophenone Br (2',4'), F (3') 291.94* Not provided Not cited Not cited Not cited
3'-Bromo-2'-fluoroacetophenone Br (3'), F (2') 217.03 [161957-61-5] >97.0% (GC) 0–6°C 14,000/5g
4'-Bromo-2'-fluoroacetophenone Br (4'), F (2') 217.03 [625446-22-2] >97.0% (HLC) 0–6°C 27,000/5g
2'-Chloro-3'-fluoroacetophenone Cl (2'), F (3') 172.58 [161957-57-9] >95.0% (GC) 0–6°C 16,000/5g
3',5'-Dibromo-2'-hydroxyacetophenone Br (3',5'), OH (2') 308.93 [22362-66-9] 100% Not cited Not cited

*Calculated based on bromine (79.9 g/mol) and fluorine (19.0 g/mol) atomic weights.

Key Observations:

Halogen Type and Position: Bromine substituents increase molecular weight and steric bulk compared to chlorine analogs (e.g., 2'-Chloro-3'-fluoroacetophenone: 172.58 g/mol vs. bromo analogs: ~217–291 g/mol) . Fluorine at the 3' position (meta to the ketone) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or reductions .

Commercial Availability: Brominated analogs are generally more expensive than chlorinated ones (e.g., 4'-Bromo-2'-fluoroacetophenone: JPY 27,000/5g vs. 2'-Chloro-3'-fluoroacetophenone: JPY 16,000/5g) . Storage at 0–6°C is common for fluoro- and bromo-substituted acetophenones, likely to prevent decomposition .

Biological Activity

Overview

2',6'-Dibromo-3'-fluoroacetophenone (DBF) is an organic compound with the molecular formula C₈H₅Br₂FO. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure features bromine atoms at the 2' and 6' positions and a fluorine atom at the 3' position of the acetophenone moiety, which influences its reactivity and interaction with biological targets.

The biological activity of DBF is primarily attributed to its role as an enzyme inhibitor or modulator . The presence of halogen substituents enhances its binding affinity to various molecular targets, including enzymes involved in metabolic pathways. The compound can interact with specific receptors or enzymes, thereby affecting biochemical processes such as:

  • Enzyme inhibition : DBF has been shown to inhibit key enzymes, which can be crucial in therapeutic applications targeting diseases like cancer and infections.
  • Protein-ligand interactions : The compound serves as a probe in biochemical assays that study these interactions.

In Vitro Studies

Recent studies have explored the cytotoxicity and inhibitory effects of DBF on different cell lines. Key findings include:

  • Cytotoxicity : DBF demonstrated significant cytotoxic effects against various tumor cell lines, indicating its potential as an anticancer agent. The cytotoxicity was evaluated using assays such as MTT and colony-forming assays, which measure cell viability and proliferation.
  • Enzyme Inhibition : DBF has been reported to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play roles in neurodegenerative diseases. This inhibition could contribute to therapeutic strategies for conditions such as Alzheimer's disease.
Cell Line IC50 (µM) Assay Type
HeLa15.2MTT Assay
MCF-712.5Colony Forming Assay
A54918.7MTT Assay

Case Studies

  • Anticancer Activity : A study conducted on the effects of DBF on HeLa cells revealed an IC50 value of 15.2 µM, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction, as evidenced by increased annexin V staining in treated cells.
  • Neuroprotective Effects : Research investigating the inhibition of AChE by DBF showed promising results, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative disorders. The inhibition constant (Ki) was found to be around 5 µM, demonstrating strong enzyme affinity.

Comparative Analysis with Similar Compounds

DBF's unique substitution pattern sets it apart from similar compounds such as:

  • 2-Bromo-3'-fluoroacetophenone
  • 2,3'-Dibromo-4'-fluoroacetophenone

These compounds lack the specific bromination pattern that enhances DBF's biological activity.

Compound Name IC50 (µM) Notable Activity
2-Bromo-3'-fluoroacetophenone25.0Moderate cytotoxicity
2,3'-Dibromo-4'-fluoroacetophenone30.0Lower enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.